![molecular formula C13H18ClN3 B3099479 2-((3-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride CAS No. 1353984-20-9](/img/structure/B3099479.png)
2-((3-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride
Overview
Description
“2-((3-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride” is a chemical compound with the CAS number 1353984-20-9 . It has a molecular weight of 251.76 and a molecular formula of C13H18ClN3 .
Molecular Structure Analysis
The molecular structure of “2-((3-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride” consists of a benzonitrile group attached to a 3-methylpiperazine group via a methylene bridge .Physical And Chemical Properties Analysis
This compound is stored in an inert atmosphere at room temperature . The boiling point is not specified .Scientific Research Applications
Antimycobacterial Activity
Research has shown the potential of benzonitrile derivatives in antimycobacterial activity. Specifically, a study detailed the synthesis of benzonitrile/nicotinonitrile based s-triazines that demonstrated significant in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. This suggests that modifications of the benzonitrile structure, similar to 2-((3-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride, could yield compounds with promising antimycobacterial properties (Patel, Chikhalia, & Kumari, 2014).
Anticonvulsant Properties
Compounds containing the piperazine ring, akin to the structure of 2-((3-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride, have been explored for their anticonvulsant properties. A study on N-(4-methylpiperazin-1-yl)- and N-[3-(4-methyl-piperazin-1-yl)propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione showed significant anticonvulsant activity in electroshock and pentylenetetrazole seizure threshold tests, highlighting the potential of such structures in anticonvulsant drug development (Obniska et al., 2005).
properties
IUPAC Name |
2-[(3-methylpiperazin-1-yl)methyl]benzonitrile;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c1-11-9-16(7-6-15-11)10-13-5-3-2-4-12(13)8-14;/h2-5,11,15H,6-7,9-10H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNCMIBBEMTJRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=CC=C2C#N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride | |
CAS RN |
1353984-20-9 | |
Record name | Benzonitrile, 2-[(3-methyl-1-piperazinyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353984-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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